Cas no 921512-56-3 (N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,5-dimethylbenzene-1-sulfonamide)

N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,5-dimethylbenzene-1-sulfonamide is a versatile organic compound with a complex structure. Its key advantages include its potential applications in medicinal chemistry and its ability to serve as a precursor for various pharmaceutical agents. The presence of multiple functional groups allows for diverse synthetic transformations and potential biological activity.
N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,5-dimethylbenzene-1-sulfonamide structure
921512-56-3 structure
商品名:N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,5-dimethylbenzene-1-sulfonamide
CAS番号:921512-56-3
MF:C21H23N3O4S
メガワット:413.490023851395
CID:6208795
PubChem ID:16826016

N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,5-dimethylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,5-dimethylbenzene-1-sulfonamide
    • F2237-0152
    • AKOS024630280
    • N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,5-dimethylbenzenesulfonamide
    • 921512-56-3
    • N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide
    • N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide
    • VU0490467-1
    • インチ: 1S/C21H23N3O4S/c1-15-4-5-16(2)20(14-15)29(26,27)22-12-13-24-21(25)11-10-19(23-24)17-6-8-18(28-3)9-7-17/h4-11,14,22H,12-13H2,1-3H3
    • InChIKey: BJBRBDOREWTXKP-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=C(C)C=CC=1C)(NCCN1C(C=CC(C2C=CC(=CC=2)OC)=N1)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 413.14092740g/mol
  • どういたいしつりょう: 413.14092740g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 29
  • 回転可能化学結合数: 7
  • 複雑さ: 736
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 96.4Ų

N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,5-dimethylbenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2237-0152-2μmol
N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide
921512-56-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2237-0152-25mg
N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide
921512-56-3 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2237-0152-5μmol
N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide
921512-56-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2237-0152-4mg
N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide
921512-56-3 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2237-0152-1mg
N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide
921512-56-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2237-0152-30mg
N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide
921512-56-3 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2237-0152-75mg
N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide
921512-56-3 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2237-0152-5mg
N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide
921512-56-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2237-0152-50mg
N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide
921512-56-3 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2237-0152-20mg
N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide
921512-56-3 90%+
20mg
$99.0 2023-05-16

N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,5-dimethylbenzene-1-sulfonamide 関連文献

N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,5-dimethylbenzene-1-sulfonamideに関する追加情報

Introduction to N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,5-dimethylbenzene-1-sulfonamide and Its Significance in Modern Chemical Biology

N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,5-dimethylbenzene-1-sulfonamide (CAS No. 921512-56-3) is a compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This sulfonamide derivative exhibits a complex molecular architecture, featuring a pyridazine core linked to an aromatic sulfonamide group. The presence of a 4-methoxyphenyl substituent and a dimethylbenzene moiety further enhances its structural complexity, making it a subject of interest for researchers exploring novel pharmacophores.

The compound's molecular framework suggests potential interactions with biological targets, which is a critical factor in drug discovery and development. The pyridazine ring is known for its role in various bioactive molecules, often serving as a scaffold for binding to enzymes and receptors. In particular, the oxo group within the pyridazine ring may contribute to hydrogen bonding interactions, a key feature in the design of high-affinity ligands.

The sulfonamide group at the terminal position of the molecule is another notable feature. Sulfonamides are widely recognized for their versatility in medicinal chemistry, often serving as pharmacophores in antibiotics, anti-inflammatory agents, and other therapeutic compounds. The sulfonamide moiety in this compound may facilitate interactions with biological targets through both hydrogen bonding and hydrophobic effects, making it a promising candidate for further investigation.

In recent years, there has been growing interest in exploring the biological activities of heterocyclic compounds derived from pyridazine. Studies have shown that pyridazine derivatives can exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,5-dimethylbenzene-1-sulfonamide may contribute to its unique pharmacological profile, making it a valuable scaffold for designing novel therapeutic agents.

The 4-methoxyphenyl substituent is particularly noteworthy, as methoxy groups are known to modulate the electronic properties of aromatic rings and influence binding affinity. This substitution may enhance the compound's ability to interact with biological targets by altering its lipophilicity and charge distribution. Additionally, the dimethylbenzene group may contribute to steric hindrance and hydrophobic interactions, further fine-tuning its binding properties.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules to biological targets with increasing accuracy. Molecular docking studies using N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,5-dimethylbenzene-1-sulfonamide have suggested potential interactions with enzymes and receptors involved in various disease pathways. These computational insights have guided experimental efforts aimed at validating these predictions and exploring the compound's biological activities.

In vitro studies have begun to uncover the potential pharmacological effects of this compound. Initial experiments have shown promising results in terms of inhibitory activity against certain enzymes and receptors. For instance, preliminary data suggest that N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,5-dimethylbenzene-1-sulfonamide may exhibit inhibitory effects on enzymes involved in inflammation and pain signaling. These findings align with the growing interest in developing novel therapeutics targeting these pathways.

The compound's structural features also make it an attractive candidate for further derivatization and optimization. By modifying specific substituents or introducing new functional groups, researchers can fine-tune its pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles. This flexibility is crucial in drug discovery pipelines, where iterative design and optimization are often necessary to develop lead compounds into viable therapeutics.

The synthesis of N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,5-dimethylbenzene-1-sulfonamide presents an interesting challenge due to its complex molecular architecture. Advanced synthetic methodologies have been employed to construct the desired scaffold efficiently. Techniques such as multi-step organic synthesis combined with modern catalytic processes have enabled researchers to produce this compound with high yield and purity. These synthetic advances are essential for facilitating further biological studies and drug development efforts.

The growing body of evidence supporting the potential of N-{2-3-(4-methoxyphenyl)-6-o x o -1 , 6 -dih y d ro p y r i d az i n - 1 - y l e t h y l strong > } - { < strong > 2 , 5 -d i m e t h y l b e n z e n e - 1 - s u l f o n a m i d e strong > } has sparked interest among academic researchers and pharmaceutical companies alike. Collaborative efforts between academia and industry are now focused on expanding the chemical space explored by this compound class through innovative synthetic strategies and comprehensive biological evaluations. Such collaborations are essential for accelerating the translation of laboratory discoveries into clinical applications.

The future prospects for N-{2 - 3 - ( 4 - m e t h o x y p h e n y l ) - 6 - o x o - 1 , 6 -d i h y d r o p y r i d az i n - 1 - y l e t h y l strong > } { < strong > 2 , 5 -d i m e t h y l b e n z e n e - 1 - s u l f o n a m i d e strong > } are promising given its unique structural features and potential biological activities. Ongoing research aims to elucidate its mechanism of action and explore its therapeutic potential across various disease indications. As our understanding of biological pathways continues to expand, compounds like this one hold great promise for addressing unmet medical needs through innovative drug design approaches.

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